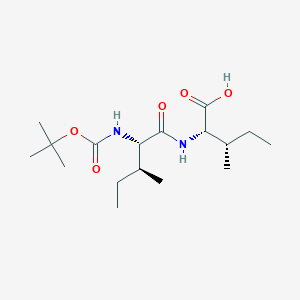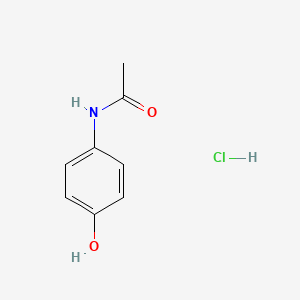
Hydrochloride paracetamol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrochloride paracetamol, also known as acetaminophen hydrochloride, is a widely used analgesic and antipyretic agent. It is commonly employed to relieve mild to moderate pain and reduce fever. This compound is a derivative of paracetamol, which is known for its efficacy and safety profile when used appropriately.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrochloride paracetamol can be synthesized from p-aminophenol. The process involves the acetylation of p-aminophenol with acetic anhydride to form paracetamol. The reaction is typically carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt. The steps are as follows:
- p-Aminophenol is dissolved in water with concentrated hydrochloric acid.
Decolorization: The solution is treated with decolorizing charcoal to remove impurities.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation of p-aminophenol. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrochloride paracetamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products Formed
Oxidation: Quinone imine derivatives.
p-Aminophenol.Substitution: Acetaminophen and its hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Hydrochloride paracetamol is extensively used in various fields of scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Used in cell culture studies to investigate its effects on cellular processes.
Medicine: Widely researched for its analgesic and antipyretic properties, as well as its safety profile.
Industry: Employed in the formulation of pharmaceutical products and as a standard in analytical chemistry.
Wirkmechanismus
Hydrochloride paracetamol exerts its effects primarily through the inhibition of prostaglandin synthesis. This is achieved by inhibiting the enzyme cyclooxygenase (COX), particularly COX-2, in the central nervous system. Additionally, it may involve other pathways such as the serotonergic descending neuronal pathway, the L-arginine/nitric oxide pathway, and the cannabinoid system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaminophen: The parent compound, widely used for pain and fever relief.
Phenacetin: An older analgesic, now largely replaced due to its nephrotoxicity.
Uniqueness
Hydrochloride paracetamol is unique in its safety profile, especially for patients who cannot tolerate NSAIDs. It is less likely to cause gastrointestinal irritation and is considered safer for use in children and pregnant women .
Eigenschaften
CAS-Nummer |
65783-82-6 |
|---|---|
Molekularformel |
C8H10ClNO2 |
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6(10)9-7-2-4-8(11)5-3-7;/h2-5,11H,1H3,(H,9,10);1H |
InChI-Schlüssel |
GPQRDVVESTVOCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
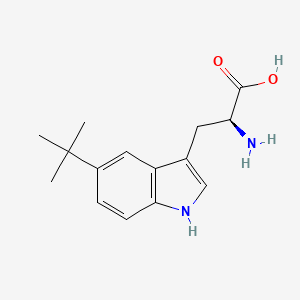

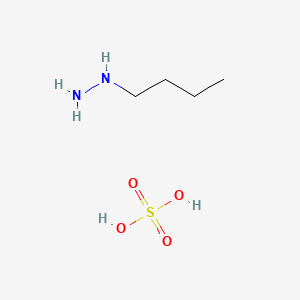
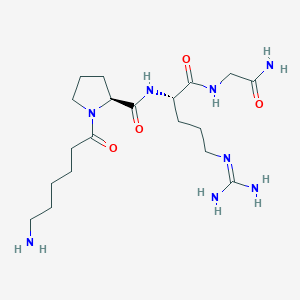

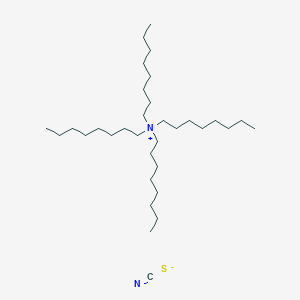
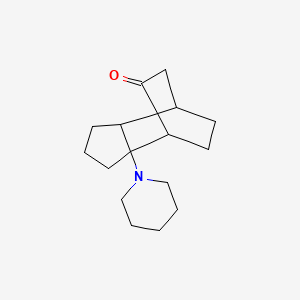
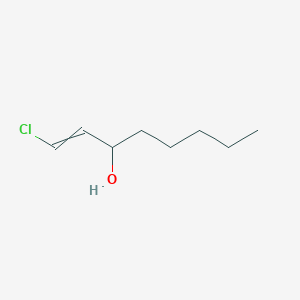
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)

![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
